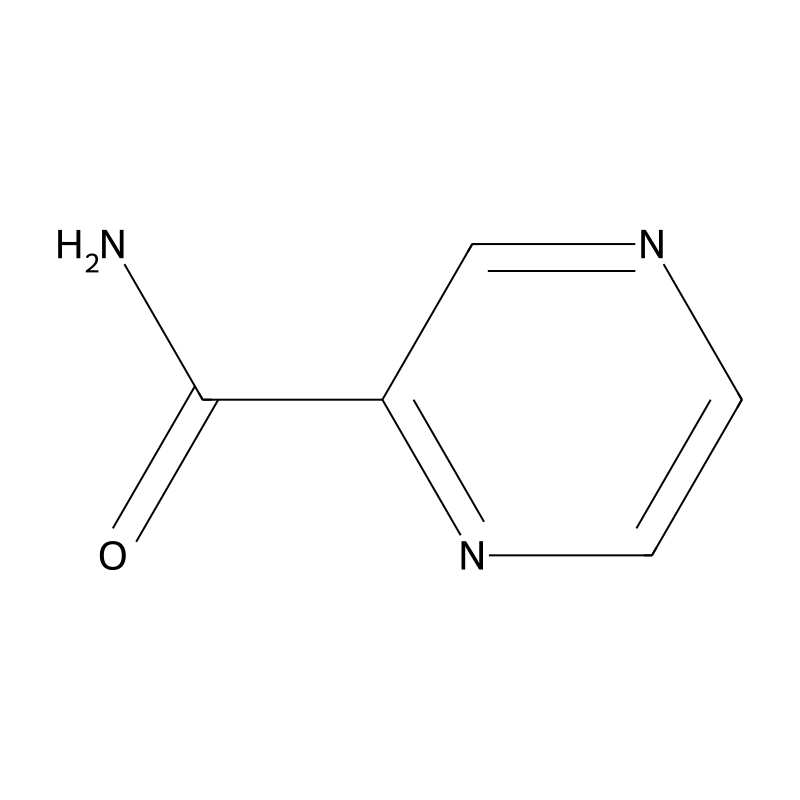

Pyrazinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (NTP, 1992)

Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4

In water, 15 mg/ml @ 25 °C

9.37e+01 g/L

Synonyms

Canonical SMILES

Pyrazinamide (CAS 98-96-4): A Procurement Guide to a Key Sterilizing Agent for Tuberculosis Research

Pyrazinamide (PZA) is a heterocyclic carboxamide, structurally an analog of nicotinamide, that serves as an indispensable first-line drug in combination therapies for *Mycobacterium tuberculosis*. Its primary value lies in its potent sterilizing activity against semi-dormant, non-replicating bacilli, particularly within the acidic microenvironments of host macrophages and caseous lesions. This unique, pH-dependent mechanism of action is critical for shortening tuberculosis treatment regimens from 9-12 months to a standard of 6 months, a role that cannot be fulfilled by other first-line agents like isoniazid or rifampicin.

References

- [1] Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. *International journal of tuberculosis and lung disease*, 7(1), 6-21.

- [2] TB Alliance. (n.d.). Pyrazinamide. Retrieved from https://www.tballiance.org/drugs/pyrazinamide

- [3] McCloskey, T. G., Fujiwara, P. I., & Ginnard, J. (2014). The role of pyrazinamide in the past, present and future of tuberculosis therapy. *Future medicinal chemistry*, 6(11), 1269–1285.

Direct substitution of Pyrazinamide with its structural analog, nicotinamide, is not feasible for its primary application. Pyrazinamide's activity is dependent on its conversion to the active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). This activation step, coupled with the subsequent accumulation of POA in acidic environments, is essential for its bactericidal effect. Nicotinamide, while also a substrate for PncA, does not replicate this pH-dependent accumulation and cytosolic acidification mechanism, rendering it ineffective as an antitubercular agent in the same context. Therefore, for any research or development targeting the sterilizing phase of tuberculosis treatment, Pyrazinamide's specific pyrazine ring structure is a non-negotiable requirement.

References

- [1] Zhang, Y., Permar, S., & Sun, Z. (2002). Conditions for pyrazinamide and pyrazinoic acid activity against *Mycobacterium tuberculosis*. *Antimicrobial agents and chemotherapy*, 46(11), 3502–3506.

- [2] Vilchèze, C., & Jacobs, W. R., Jr. (2014). The mechanism of pyrazinamide action and resistance. *Microbiology spectrum*, 2(4), 10.1128/microbiolspec.MGM2-0017-2013.

- [3] Murray, M. B., & Boshoff, H. I. M. (2019). Nicotinamide Limits Replication of *Mycobacterium tuberculosis* and Bacille Calmette-Guérin Within Macrophages. *The Journal of infectious diseases*, 220(11), 1835–1844.

- [4] Shi, W., Chen, J., & Zhang, Y. (2020). Activity of Pyrazinamide against *Mycobacterium tuberculosis* at Neutral pH in PZA-S1 Minimal Medium. *Microorganisms*, 8(11), 1649.

Superior Activity in Acidic Environments Critical for Modeling Latent TB

Pyrazinamide's efficacy is profoundly pH-dependent, a critical factor for its sterilizing role. At a neutral pH of 6.8, its activity is minimal, with a reported Minimum Inhibitory Concentration (MIC) of >1000 µg/ml. However, in an acidic environment (pH 5.5) that mimics the phagolysosome where latent bacilli reside, its activity increases dramatically, with a reported MIC of 50 µg/ml. In contrast, the activity of other first-line drugs like isoniazid is largely unaffected by such pH changes.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 50 µg/ml at pH 5.5 |

| Comparator Or Baseline | Isoniazid (Largely pH-independent activity) | Pyrazinamide at pH 6.8 (>1000 µg/ml) |

| Quantified Difference | >20-fold increase in potency at acidic pH vs. neutral pH |

| Conditions | In vitro culture of *M. tuberculosis* |

For researchers modeling latent tuberculosis or screening compounds for sterilizing activity, this pH-dependent bactericidal effect is a required, non-substitutable characteristic.

Enables Short-Course Therapy Through Unique Sterilizing Activity

The primary procurement driver for Pyrazinamide is its unique sterilizing effect, which shortens therapy. In a standard BALB/c mouse model, adding PZA to a Rifampin/Isoniazid/Ethambutol (RHE) regimen for the first two months (2RHEZ/4RH) is as effective as a six-month RHE regimen with PZA throughout (2RHEZ/4RHZ), both resulting in 0% relapse. However, removing PZA entirely from the initial phase (2RHE/4RH) leads to a 7% relapse rate after six months of treatment, demonstrating PZA's critical, early-phase contribution to preventing disease recurrence. Its inclusion is what allows standard therapy to be reduced from 9 months to 6 months.

| Evidence Dimension | Relapse Rate after 6 Months of Treatment (BALB/c mice) |

| Target Compound Data | 0% Relapse (with PZA for first 2 months) |

| Comparator Or Baseline | 7% Relapse (without PZA in first 2 months) |

| Quantified Difference | Eliminates relapse compared to a regimen lacking the initial PZA phase. |

| Conditions | BALB/c mouse model of tuberculosis infection, comparing regimens with and without pyrazinamide. |

For developing or testing novel short-course therapies, Pyrazinamide is the essential benchmark for sterilizing activity that other agents must be compared against.

Defined Polymorphism Ensures Reproducible Formulation and Dissolution

Pyrazinamide exists in at least four polymorphic forms (α, β, γ, δ), each with distinct thermal properties and stability. The α polymorph is the thermodynamically stable form at ambient conditions. Differential Scanning Calorimetry (DSC) shows the α form transitions to the γ form at approximately 418 K (145 °C), while other forms transition at lower temperatures (e.g., β → γ at 368 K / 95 °C). The γ form has a faster intrinsic dissolution rate, but procuring the stable α form is critical for consistent performance. Using material with undefined or mixed polymorphism can lead to significant batch-to-batch variability in solubility, stability, and bioavailability studies.

| Evidence Dimension | Solid-State Phase Transition Temperature (DSC) |

| Target Compound Data | α-form: Stable, transitions to γ-form at ~145 °C |

| Comparator Or Baseline | β-form (transitions to γ-form at ~95 °C), δ-form, γ-form |

| Quantified Difference | The α-form has a significantly higher transition temperature, indicating greater thermal stability at typical processing and storage temperatures. |

| Conditions | Differential Scanning Calorimetry (DSC) analysis. |

Procuring a well-characterized, pure α-polymorph of Pyrazinamide is essential for ensuring the reproducibility and reliability of formulation development and downstream experimental results.

Moderate Aqueous Solubility Profile Dictates Specific Formulation Strategies

Pyrazinamide has a moderate aqueous solubility, reported to be approximately 15 mg/mL (122 mM) at 25°C. This is significantly lower than its companion first-line drug, Isoniazid, which has a reported aqueous solubility of around 125 mg/mL. This lower solubility presents both a challenge and an opportunity in formulation. While requiring specific strategies for high-concentration stock solutions, it makes Pyrazinamide a prime candidate for solubility enhancement techniques like co-crystallization. For instance, co-crystals with glutaric acid have shown a 1.5 to 1.8-fold increase in solubility in aqueous media.

| Evidence Dimension | Aqueous Solubility (25 °C) |

| Target Compound Data | ~15 mg/mL |

| Comparator Or Baseline | Isoniazid (~125 mg/mL) |

| Quantified Difference | Approximately 8-fold lower solubility than Isoniazid. |

| Conditions | Aqueous solution at room temperature. |

This specific solubility profile makes high-purity Pyrazinamide a critical starting material for researchers developing advanced formulations, such as fixed-dose combinations or co-crystals, to improve bioavailability.

Benchmark Agent in Screening for Novel Sterilizing Antituberculars

Due to its unique, pH-dependent activity against non-replicating bacilli, Pyrazinamide is the essential positive control and benchmark compound for *in vitro* and *in vivo* screens designed to identify new drugs with sterilizing potential. Assays run in acidic conditions (pH 5.5-5.8) rely on Pyrazinamide to validate the model's ability to detect this specific mode of action.

Core Component for Developing and Testing Fixed-Dose Combination (FDC) Formulations

As a key component of short-course therapy, high-purity Pyrazinamide is required for the development of new FDC tablets. Its distinct solubility and thermal properties relative to Isoniazid and Rifampicin must be carefully managed to ensure content uniformity, stability, and predictable dissolution profiles in a co-formulated product.

Starting Material for Co-crystal Engineering to Enhance Physicochemical Properties

The moderate aqueous solubility and well-defined polymorphic landscape of Pyrazinamide make it an ideal parent compound for co-crystal engineering. Researchers use high-purity α-polymorph Pyrazinamide as a starting material to form novel crystalline structures with co-formers (e.g., carboxylic acids) to systematically improve dissolution rates and bioavailability.

In Vitro Modeling of Persistent and Latent Mycobacterial Populations

Research focused on the biology of *M. tuberculosis* persister cells requires Pyrazinamide. Its ability to specifically target bacilli in acidic, low-energy states allows for the selective pressure needed to study the mechanisms of latency and persistence, a feat not achievable with drugs like Isoniazid that target actively replicating bacteria.

References

- [1] Gumbo, T., Dona, C. S., Meek, C., & Leff, R. (2009). Pharmacokinetics-pharmacodynamics of pyrazinamide in a novel in vitro model of tuberculosis for sterilizing effect: a paradigm for faster assessment of new antituberculosis drugs. *Antimicrobial agents and chemotherapy*, 53(8), 3197–3204.

- [2] World Health Organization. (2010). *Treatment of tuberculosis: guidelines*. World Health Organization.

- [3] Blanchard, J. E., Elowe, N. H., Huitema, A. D., & Beijnen, J. H. (2012). Feasibility of a fixed-dose regimen of pyrazinamide and its impact on systemic drug exposure and liver safety in patients with tuberculosis. *Antimicrobial agents and chemotherapy*, 56(11), 5650–5658.

- [4] Al-kassas, R., Al-kassas, R., & Al-Bayati, M. F. (2021). Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. *Frontiers in Molecular Biosciences*, 8, 706927.

- [5] Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. *International journal of tuberculosis and lung disease*, 7(1), 6-21.

Purity

Physical Description

Solid

Color/Form

Crystals from water or alcohol

Crystals from water or ethyl alcohol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.6 (LogP)

log Kow= -0.60

-1

Decomposition

Appearance

Melting Point

192 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 52 of 54 companies with hazard statement code(s):;

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Antituberculosis Agents

Therapeutic Uses

Pyrazinamide is indicated in combination with other antimycobacterial drugs, in the treatment of tuberculosis. Pyrazinamide is effective only against mycobacteria. /Included in US product labeling/

Rifampin, isoniazid, and pyrazinamide combination is indicated in the initial phase of the short-course treatment of all forms of tuberculosis. During this phase, which should last 2 months, rifampin, isoniazid, and pyrazinamide combination should be administered on a daily, continuous basis. Additional medications are indicated if multidrug-resistant tuberculosis is suspected. /Included in US product labeling/

Pyrazinamide has become an important component of short-term (6 month) multiple-drug therapy of tuberculosis.

Pharmacology

Pyrazinamide is a synthetic pyrazinoic acid amide derivative with bactericidal property. Pyrazinamide is particularly active against slowly multiplying intracellular bacilli (unaffected by other drugs) by an unknown mechanism of action. Its bactericidal action is dependent upon the presence of bacterial pyrazinamidase, which removes the amide group to produce active pyrazinoic acid. Pyrazinamide is an important component of multidrug therapy for tuberculosis. (NCI04)

MeSH Pharmacological Classification

ATC Code

J04 - Antimycobacterials

J04A - Drugs for treatment of tuberculosis

J04AK - Other drugs for treatment of tuberculosis

J04AK01 - Pyrazinamide

Mechanism of Action

Pyrazinamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of the infection and the susceptibility of the infecting organism. In vitro and in vivo, the drug is active only at a slightly acidic pH. The exact mechanism of action of pyrazinamide has not been fully elucidated. The antimycobacterial activity of pyrazinamide appears to partly depend on conversion of the drug to pyrazinoic acid. Susceptible strains of Mycobacterium tuberculosis produce pyrazinamidase, an enzyme that deaminates pyrazinamide to pyrazinoic acid, and the in vitro susceptibility of a given strain of the organism appears to correspond to its pyrazinamidase activity. In vitro studies indicate that pyrazinoic acid has specific antimycobacterial activity against Mycobacterium tuberculosis. In addition, the fact that pyrazinoic acid lowers the pH of the environment below that which is necessary for growth of Mycobacterium tuberculosis appears to contribute to the drug's antimycobacterial activity in vitro.

Unknown; pyrazinamide may be bacteriostatic or bactericidal, depending on its concentration and the susceptibility of the organism. It is active in vitro at an acidic pH of 5.6 or less, similar to that found in early, active tubercular inflammatory lesions.

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Approximately 70% of an oral dose is excreted in the urine, mainly by glomerular filtration within 24 hours

Pyrazinamide is well absorbed from the gastrointestinal tract, and it is widely distributed throughout the body. The oral administration of 500 mg produces plasma concentrations of about 9-12 ug/ml at two hours and 7 ug/ml at 8 hours.

Pyrazinamide is well absorbed from the GI tract. Following a single 500 mg oral dose in healthy adults, peak plasma concentrations of pyrazinamide ranging from 9-12 ug/ml are attained within 2 hours; plasma concentrations of the drug average 7 ug/ml at 8 hours and 2 ug/ml at 24 hours. Plasma concentrations following doses of 20-25 mg/kg reportedly range from 3-50 ug/ml. Plasma concentrations of pyrazinoic acid, the major active metabolite of pyrazinamide, generally are greater than those of the parent drug and peak within 4-8 hours after an oral dose of the drug.

In a single-dose study in healthy fasting males, the extent of absorption (as measured by area under the plasma concentration-time curve) of isoniazid, rifampin, or pyrazinamide in dosages of 250, 6O0, or 1500 mg, respectively, was similar whether the drugs were administered individually as capsules (rifampin) and tablets (isoniazid and pyrazinamide) or as a fixed combination containing isoniazid 50 mg, rifampin 120 mg, and pyrazinamide 300 mg per tablet.

Pyrazinamide is widely distributed into body tissues and fluids including the liver, lungs, and CSF. In a limited number of adults with tuberculous meningitis, mean serum and CSF concentrations of pyrazinamide 2 hours after an oral dose of approximately 41 mg/kg were 52 and 39 ug/ml, respectively. Within 5 hours after an oral dose, CSF concentrations of pyrazinamide are reported to be approximately equal to concurrent plasma concentrations of the drug. Plasma protein binding of pyrazinamide (determined by ultrafiltration) in a limited number of healthy men averaged approximately 17% at a pyrazinamide concentration of 20 ug/ml. It is not known if pyrazinamide crosses the placenta. It is not known if pyrazinamide is distributed into milk.

For more Absorption, Distribution and Excretion (Complete) data for PYRAZINAMIDE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Pyrazinamide is hydrolyzed to pyrazinoic acid and subsequently hydroxylated to 5-hydroxypyrazinoic acid, the major excretory product.

The major metabolic pathway of pyrazinamide is conversion to pyrazinoic acid followed by subsequent conversion to hydroxypyrazinoic acid, a reaction catalyzed by xanthine oxidase.

Eight healthy volunteers were treated with a single dose of pyrazinamide 35 mg/kg. The aim of the study was to evaluate the pharmacokinetic profile of the product and of its metabolites. Urine and blood samples were collected till the 60th h. The kinetics of pyrazinamide could be characterized as follows: CPmax = 50.1 micrograms/ml, tmax less than 1 h, t1/2 alpha = 3.2 h, t1/2 beta = 23 h, U(0-60 h) = 1.6% of the dose administered. The kinetics of the main metabolite, the pyrazinoic acid, gave the following values: CPmax = 66.6 micrograms/ml, tmax = 4 h, t1/2 beta = 12.3 h, U(0-60 h) = 37.5%, of the administered dose.

All available data support the idea that the PZA metabolite pyrazinoic acid (PA) is the active compound against M. tuberculosis. ... Caffeine, which is widely used as a drug and is a common constituent of most diets, shares with PZA the same metabolic enzyme, xanthine oxidase (XO).

Wikipedia

Drug Warnings

Pyrazinamide should be used only when close observation of the patient is possible. Serum AST (SGOT), ALT (SGPT), and uric acid concentrations should be determined prior to and every 2-4 weeks during pyrazinamide therapy. If signs of hepatic damage occur, pyrazinamide should be discontinued.

Hepatotoxicity is the most commonly reported adverse effect, with elevated transaminase levels being the earliest indication of toxicity...Pyrazinamide decreases the tubular excretion of uric acid, which may induce an acute gouty arthritis. Other adverse reactions include nausea, vomiting, dysuria, malaise, fever and skin rashes.

The drug inhibits excretion of urate, resulting in hyperuricemia in nearly all patients; acute episodes of gout have occurred. Other untoward effects that have been observed with pyrazinamide are arthralgias, anorexia, nausea and vomiting, dysuria, malaise and fever.

For more Drug Warnings (Complete) data for PYRAZINAMIDE (19 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life is 9-10 hours in patients with normal renal function.

The half-life of pyrazinamide is 23 hours. ... The elimination half-life is 10 to 16 hours.

The plasma half-life of pyrazinamide is 9-10 hours in patients with normal renal and hepatic function. The plasma half-life of the drug may be prolonged in patients with impaired renal or hepatic function.

Use Classification

Methods of Manufacturing

Prepd by ammonolysis of methyl pyrazinoate (from quinoxaline): Dalmer, Walter, Ger. Pat. 632,257 (1936 to E. Merck); Brit. Pat. 451,304; U.S. pat. 2,149,279 (1939 to Merck & Co.); Hall, Spoerri, J. Am. Chem. Soc. 62, 664 (1940); Williams, Kushner, U.S. pat. 2,677,641 (1954 to Am Cyanamid); by thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid: Webb, Arlt, U.S. pat. 2,780,624 (1957 to Am. Cyanamid).

Prepn: O. Dalmer, E. Walter, DE 632257 (1936 to E. Merck); eidem, US 2149279 (1939 to Merck & Co.)

General Manufacturing Information

Analytic Laboratory Methods

Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: chemical reaction with sodium hydroxide to generate odor of ammonia (chemical identification)

Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for PYRAZINAMIDE (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

Concurrent use with pyrazinamide may decrease the serum concentrations of cyclosporine, possibly leading to inadequate immunosuppression; cyclosporine serum concentrations should be monitored.

A 35 year old black Somalian woman with miliary tuberculosis developed hepatotoxicity after a few days of treatment with isoniazid, rifampicin, pyrazinamide, and ethambutol. After withdrawal of all drugs the liver profile returned to normal and remained so after challenge with isoniazid. Hepatotoxicity recurred when rifampicin was added, but it was well tolerated when reintroduced without isoniazid.

The utility of pyrazinamide (PZA) in the short-course antituberculous treatment is well established. All available data support the idea that the PZA metabolite pyrazinoic acid (PA) is the active compound against M. tuberculosis. This situation warranted a deeper investigation of possible interactions with respect to its metabolic disposition. Caffeine, which is widely used as a drug and is a common constituent of most diets, shares with PZA the same metabolic enzyme, xanthine oxidase (XO). This study investigated if, and in what manner, concomitant administration of caffeine affects PZA metabolism. PZA and caffeine, in various doses (PZA=50 or 100 mg kg(-1) and caffeine= 0, 50, 100, and 150 mg kg(-1)), were administered to female Sprague-Dawley rats. PZA and its three main metabolites were quantified in 24 h urine samples by reversed phase-HPLC Concomitant administration of 100 mg kg(-1) caffeine and 50 mg kg(-1) PZA increased from the excretion (p<0.05) of the most water-soluble and the least toxic PZA metabolite 5-hydroxypyrazinoic acid (5-OH-PA) from 66.18+/-10.87 to 94.56+/-8.65 micromol/24 h. This effect was more pronounced when 100 mg kg(-1) of PZA was administered increasing excretion of 5-OH-PA from 113.28+/-70 to 173.23+/-17.82 micromol/24 h. These results show that the metabolic disposition of PZA is affected by concomitant caffeine intake.

For more Interactions (Complete) data for PYRAZINAMIDE (9 total), please visit the HSDB record page.

Dates

A hydrogel-based implantable multidrug antitubercular formulation outperforms oral delivery

Sanjay Pal, Vijay Soni, Sandeep Kumar, Somesh Kumar Jha, Nihal Medatwal, Kajal Rana, Poonam Yadav, Devashish Mehta, Dolly Jain, Pankaj Sharma, Raunak Kar, Aasheesh Srivastava, Veena S Patil, Ujjaini Dasgupta, Vinay Kumar Nandicoori, Avinash BajajPMID: 34477730 DOI: 10.1039/d0nr08806d

Abstract

We present a non-immunogenic, injectable, low molecular weight, amphiphilic hydrogel-based drug delivery system (TB-Gel) that can entrap a cocktail of four front-line antitubercular drugs, isoniazid, rifampicin, pyrazinamide, and ethambutol. We showed that TB-Gel is more effective than oral delivery of the combination of four drugs in reducing the mycobacterial infection in mice. Results show that half the dose of chemotherapeutic drugs is sufficient to achieve a comparable therapeutic effect to that of oral delivery.Two cases of tuberculous retropharyngeal abscess in adults

Xiaofeng Xu, Xue HuPMID: 33942632 DOI: 10.1177/03000605211011972

Abstract

Retropharyngeal abscess (RPA) is an acute or chronic deep neck tissue infection. Tuberculous RPA is chronic and extremely rare in adults. A 20-year-old female patient visited the local hospital due to cough and sputum. The sputum smear was positive for acid-fast staining, and lung computed tomography (CT) indicated pulmonary tuberculosis (TB). The patient received the standard regimen of isoniazid+rifampicin+pyrazinamide+ethambutol (HRZE) for 6 months. After HRZE, pulmonary symptoms improved, but some pharyngeal discomfort remained. In another case, a 25-year-old male patient was admitted to our hospital because of a mass on the left side of his neck. Lymph node TB was considered after a puncture biopsy. Lung CT showed no obvious abnormality. After HRZE for 5 months, the mass had progressively enlarged. Both patients underwent B-ultrasonography-guided puncture, and Xpert® MTB/RIF of the abscess was positive and rifampin-sensitive. Tuberculous RPA was diagnosed and treated with isoniazid+rifampicin (HR) for 12 months. After combination anti-TB therapy and surgical drainage, both patients fully recovered. Tuberculous RPA is rare in adults; because of pharyngeal symptoms or progressive enlargement of a neck mass with anti-TB treatment, clinicians need to suspect tuberculous RPA in adults, which is treated with anti-TB therapy and surgery.Priya Ragunathan, Malcolm Cole, Chitra Latka, Wassihun Wedajo Aragaw, Pooja Hegde, Joon Shin, Malathy Sony Subramanian Manimekalai, Sankaranarayanan Rishikesan, Courtney C Aldrich, Thomas Dick, Gerhard Grüber

PMID: 33984234 DOI: 10.1021/acschembio.1c00131

Abstract

A common strategy employed in antibacterial drug discovery is the targeting of biosynthetic processes that are essential and specific for the pathogen. Specificity in particular avoids undesirable interactions with potential enzymatic counterparts in the human host, and it ensures on-target toxicity. Synthesis of pantothenate (Vitamine B5), which is a precursor of the acyl carrier coenzyme A, is an example of such a pathway. In(

), which is the causative agent of tuberculosis (TB), pantothenate is formed by pantothenate synthase, utilizing D-pantoate and β-Ala as substrates. β-Ala is mainly formed by the decarboxylation of l-aspartate, generated by the decarboxylase PanD, which is a homo-oliogomer in solution. Pyrazinoic acid (POA), which is the bioactive form of the TB prodrug pyrazinamide, binds and inhibits PanD activity weakly. Here, we generated a library of recombinant

PanD mutants based on structural information and PZA/POA resistance mutants. Alterations in oligomer formation, enzyme activity, and/or POA binding were observed in respective mutants, providing insights into essential amino acids for

PanD's proper structural assembly, decarboxylation activity and drug interaction. This information provided the platform for the design of novel POA analogues with modifications at position 3 of the pyrazine ring. Analogue

, which incorporates a bulky naphthamido group at this position, displayed a 1000-fold increase in enzyme inhibition, compared to POA, along with moderately improved antimycobacterial activity. The data demonstrate that an improved understanding of mechanistic and enzymatic features of key metabolic enzymes can stimulate design of more-potent PanD inhibitors.

Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates

Simone Mok, Emma Roycroft, Peter R Flanagan, Lorraine Montgomery, Emanuele Borroni, Thomas R Rogers, Margaret M FitzgibbonPMID: 33972244 DOI: 10.1128/AAC.02617-20

Abstract

Pyrazinamide (PZA) is one of the first-line agents used for the treatment of tuberculosis. However, current phenotypic PZA susceptibility testing in the Bactec MGIT 960 system is unreliable, and false resistance is well documented. Rapid identification of resistance-associated mutations can confirm the phenotypic result. This study aimed to investigate the use of genotypic methods in combination with phenotypic susceptibility testing for confirmation of PZA-resistant Mycobacterium tuberculosis isolates. Sanger sequencing and/or whole-genome sequencing were performed to detect mutations in,

,

, and

. Isolates were screened for heteroresistance, and PZA susceptibility testing was performed using the Bactec MGIT 960 system using a reduced inoculum to investigate false resistance. Overall, 40 phenotypically PZA-resistant isolates were identified. Of these, PZA resistance was confirmed in 22/40 (55%) isolates by detecting mutations in the

,

, and

genes. Of the 40 isolates, 16 (40%) were found to be susceptible using the reduced inoculum method (i.e., false resistance). No mutations were detected in two PZA-resistant isolates. False resistance was observed in isolates with MICs close to the critical concentration. In particular, East African Indian strains (lineage 1) appeared to have an elevated MIC that is close to the critical concentration. While this study illustrates the complexity and challenges associated with PZA susceptibility testing of M. tuberculosis, we conclude that a combination of genotypic and phenotypic drug susceptibility testing methods is required for accurate detection of PZA resistance.

Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic pyrazinamide

Pierre Santucci, Daniel J Greenwood, Antony Fearns, Kai Chen, Haibo Jiang, Maximiliano G GutierrezPMID: 34155215 DOI: 10.1038/s41467-021-24127-3

Abstract

To be effective, chemotherapy against tuberculosis (TB) must kill the intracellular population of the pathogen, Mycobacterium tuberculosis. However, how host cell microenvironments affect antibiotic accumulation and efficacy remains unclear. Here, we use correlative light, electron, and ion microscopy to investigate how various microenvironments within human macrophages affect the activity of pyrazinamide (PZA), a key antibiotic against TB. We show that PZA accumulates heterogeneously among individual bacteria in multiple host cell environments. Crucially, PZA accumulation and efficacy is maximal within acidified phagosomes. Bedaquiline, another antibiotic commonly used in combined TB therapy, enhances PZA accumulation via a host cell-mediated mechanism. Thus, intracellular localisation and specific microenvironments affect PZA accumulation and efficacy. Our results may explain the potent in vivo efficacy of PZA, compared to its modest in vitro activity, and its critical contribution to TB combination chemotherapy.Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies

Luping Pang, Stephen D Weeks, Martin Juhás, Sergei V Strelkov, Jan Zitko, Arthur Van AerschotPMID: 34360555 DOI: 10.3390/ijms22157793

Abstract

Human cytosolic prolyl-tRNA synthetase (HcProRS) catalyses the formation of the prolyl-tRNA, playing an important role in protein synthesis. Inhibition of HcProRS activity has been shown to have potential benefits in the treatment of fibrosis, autoimmune diseases and cancer. Recently, potent pyrazinamide-based inhibitors were identified by a high-throughput screening (HTS) method, but no further elaboration was reported. The pyrazinamide core is a bioactive fragment found in numerous clinically validated drugs and has been subjected to various modifications. Therefore, we applied a virtual screening protocol to our in-house library of pyrazinamide-containing small molecules, searching for potential novel HcProRS inhibitors. We identified a series of 3-benzylaminopyrazine-2-carboxamide derivatives as positive hits. Five of them were confirmed by a thermal shift assay (TSA) with the best compounds

and

showing EC

values of 3.77 and 7.34 µM, respectively, in the presence of 1 mM of proline (Pro) and 3.45 µM enzyme concentration. Co-crystal structures of HcProRS in complex with these compounds and Pro confirmed the initial docking studies and show how the Pro facilitates binding of the ligands that compete with ATP substrate. Modelling

into other human class II aminoacyl-tRNA synthetases (aaRSs) indicated that the subtle differences in the ATP binding site of these enzymes likely contribute to its potential selective binding of HcProRS. Taken together, this study successfully identified novel HcProRS binders from our anti-tuberculosis in-house compound library, displaying opportunities for repurposing old drug candidates for new applications such as therapeutics in HcProRS-related diseases.

Phenotypic and molecular characterization of pyrazinamide resistance among multidrug-resistant Mycobacterium tuberculosis isolates in Ningbo, China

Yang Che, Dingyi Bo, Xiang Lin, Tong Chen, Tianfeng He, Yi LinPMID: 34171989 DOI: 10.1186/s12879-021-06306-1

Abstract

Detection of pyrazinamide (PZA) resistance in Mycobacterium tuberculosis (TB) patients is critical, especially in dealing with multidrug-resistant Mycobacterium tuberculosis (MDR-TB) case. Up to date, PZA drug susceptibility testing (DST) has not been regularly performed in China. The prevalence and molecular characteristics of PZA resistance in M.tuberculosis isolates, especially MDR-TB have not been studied in Ningbo, China. This study aimed to analyze the phenotypic and molecular characterization of PZA resistance among MDR-TB isolates in Ningbo.A total of 110 MDR-TB isolates were collected from the TB patients who were recorded at local TB dispensaries in Ningbo. All clinical isolates were examined by drug susceptibility testing and genotyping. DNA sequencing was used to detect mutations in the pncA gene associated with PZA resistance.

The prevalence of PZA resistance among MDR-TB strains in Ningbo was 59.1%. With regard to the history and the outcome of treatments among MDR-TB cases, the percentages of re-treated MDR-TB patients in the PZA-resistant group and of successful patients in PZA-susceptible group were significantly higher than the ones in the PZA-susceptible group and in the PZA-resistant group, respectively (P = 0.027, P = 0.020). The results showed that the resistance of streptomycin (67.7% vs 46.7%, P = 0.027), ethambutol (56.9% vs 33.3%, P = 0.015), ofloxacin (43.1% vs 11.1%, P = 0.000), levofloxacin (43.1% vs 11.1%, P = 0.000), pre-XDR (pre-Xtensively Drug Resistance) (38.5% vs 15.6%, P = 0.009), were more frequently adverted among PZA-resistant isolates compared with PZA-susceptible isolates. In addition, 110 MDR-TB was composed of 87 (PZA resistant, 78.5%) Beijing strains and 23 (PZA resistant, 21.5%) non-Beijing strains. Fifty-four out of 65 (83.1%) PZA-resistant MDR strains harbored a mutation located in the pncA gene and the majority (90.7%) were point mutations. Compared with the phenotypic characterization, DNA sequencing of pncA has sensitivity and specificity of 83.1 and 95.6%.

The mutations within pncA gene was the primary mechanism of PZA resistance among MDR-TB and DNA sequencing of pncA gene could provide a rapid detection evidence in PZA drug resistance of MDR-TB in Ningbo.

Detection of Pyrazinamide Heteroresistance in Mycobacterium tuberculosis

Jim Werngren, Mikael Mansjö, Mikaela Glader, Sven Hoffner, Lina Davies ForsmanPMID: 34181476 DOI: 10.1128/AAC.00720-21

Abstract

Heteroresistance is defined as the coexistence of both susceptible and resistant bacteria in a bacterial population. Previously published data show that it may occur in 9 to 57% of Mycobacterium tuberculosis isolates for various drugs. Pyrazinamide (PZA) is an important first-line drug used for treatment of both drug-susceptible and PZA-susceptible multidrug-resistant TB. Clinical PZA resistance is defined as a proportion of resistant bacteria in the isolate exceeding 10%, when the drug is no longer considered clinically effective. The ability of traditional drug susceptibility testing techniques to detect PZA heteroresistance has not yet been evaluated. The aim of this study was to compare the capacity of Bactec MGIT 960, Wayne's test, and whole-genome sequencing (WGS) to detect PZA-resistant subpopulations in bacterial suspensions prepared with different proportions of mutant strains. Both Bactec MGIT 960 and WGS were able to detect the critical level of 10% PZA heteroresistance, whereas Wayne's test failed to do so, with the latter falsely reporting highly resistant samples as PZA susceptible. Failure to detect drug-resistant subpopulations may lead to inadvertently weak treatment regimens if ineffective drugs are included, with the risk of treatment failure with the selective growth of resistant subpopulations. We need clinical awareness of heteroresistance as well as evaluation of new diagnostic tools for their capacity to detect heteroresistance in TB.Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing

Jesper Sundell, Marie Wijk, Emile Bienvenu, Angela Äbelö, Kurt-Jürgen Hoffmann, Michael AshtonPMID: 33875424 DOI: 10.1128/AAC.00046-21

Abstract

Pyrazinamide is a first-line drug used in the treatment of tuberculosis. High exposure to pyrazinamide and its metabolites may result in hepatotoxicity, whereas low exposure to pyrazinamide has been correlated with treatment failure of first-line antitubercular therapy. The aim of this study was to describe the pharmacokinetics and metabolism of pyrazinamide in patients coinfected with tuberculosis and HIV. We further aimed to identify demographic and clinical factors which affect the pharmacokinetics of pyrazinamide and its metabolites in order to suggest individualized dosing regimens. Plasma concentrations of pyrazinamide, pyrazinoic acid, and 5-hydroxypyrazinamide from 63 Rwandan patients coinfected with tuberculosis and HIV were determined by liquid chromatography-tandem mass spectrometry followed by nonlinear mixed-effects modeling. Females had a close to 50% higher relative pyrazinamide bioavailability compared to males. The distribution volumes of pyrazinamide and both metabolites were lower in patients on concomitant efavirenz-based HIV therapy. Furthermore, there was a linear relationship between serum creatinine and oral clearance of pyrazinoic acid. Simulations indicated that increasing doses from 25 mg/kg of body weight to 35 mg/kg and 50 mg/kg in females and males, respectively, would result in adequate exposure with regard to suggested thresholds and increase probability of target attainment to >0.9 for a MIC of 25 mg/liter. Further, lowering the dose by 40% in patients with high serum creatinine would prevent accumulation of toxic metabolites. Individualized dosing is proposed to decrease variability in exposure to pyrazinamide and its metabolites. Reducing the variability in exposure may lower the risk of treatment failure and resistance development.Five-year microevolution of a multidrug-resistant Mycobacterium tuberculosis strain within a patient with inadequate compliance to treatment

Darío A Fernandez Do Porto, Johana Monteserin, Josefina Campos, Ezequiel J Sosa, Mario Matteo, Federico Serral, Noemí Yokobori, Andrés Fernández Benevento, Tomás Poklepovich, Agustín Pardo, Ingrid Wainmayer, Norberto Simboli, Florencia Castello, Roxana Paul, Marcelo Martí, Beatriz López, Adrián Turjanski, Viviana RitaccoPMID: 33926375 DOI: 10.1186/s12879-021-06069-9

Abstract

Whole-genome sequencing has shown that the Mycobacterium tuberculosis infection process can be more heterogeneous than previously thought. Compartmentalized infections, exogenous reinfections, and microevolution are manifestations of this clonal complexity. The analysis of the mechanisms causing the microevolution -the genetic variability of M. tuberculosis at short time scales- of a parental strain into clonal variants with a patient is a relevant issue that has not been yet completely addressed. To our knowledge, a whole genome sequence microevolution analysis in a single patient with inadequate adherence to treatment has not been previously reported.In this work, we applied whole genome sequencing analysis for a more in-depth analysis of the microevolution of a parental Mycobacterium tuberculosis strain into clonal variants within a patient with poor treatment compliance in Argentina. We analyzed the whole-genome sequence of 8 consecutive Mycobacterium tuberculosis isolates obtained from a patient within 57-months of intermittent therapy. Nineteen mutations (9 short-term, 10 fixed variants) emerged, most of them associated with drug resistance. The first isolate was already resistant to isoniazid, rifampicin, and streptomycin, thereafter the strain developed resistance to fluoroquinolones and pyrazinamide. Surprisingly, isolates remained susceptible to the pro-drug ethionamide after acquiring a frameshift mutation in ethA, a gene required for its activation. We also found a novel variant, (T-54G), in the 5' untranslated region of whiB7 (T-54G), a region allegedly related to kanamycin resistance. Notably, discrepancies between canonical and phage-based susceptibility testing to kanamycin were previously found for the isolate harboring this mutation. In our patient, microevolution was mainly driven by drug selective pressure. Rare short-term mutations fixed together with resistance-conferring mutations during therapy.

This report highlights the relevance of whole-genome sequencing analysis in the clinic for characterization of pre-XDR and MDR resistance profile, particularly in patients with incomplete and/or intermittent treatment.